7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Description
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 179552-73-9) is a quinazoline derivative with the molecular formula C₁₄H₇Cl₂FN₄O₂ and a molecular weight of 353 g/mol . It features a quinazoline core substituted with chlorine at position 7, a nitro group at position 6, and a 3-chloro-4-fluorophenylamine moiety at position 2. The compound’s density is reported as 1.634 g/cm³, and it serves primarily as a synthetic intermediate in organic chemistry and drug discovery .
Quinazoline derivatives are recognized for their biological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties. The nitro group at position 6 is a critical functional group, often reduced to an amine in downstream reactions to enhance bioactivity .
Properties
IUPAC Name |
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN4O2/c15-9-3-7(1-2-11(9)17)20-14-8-4-13(21(22)23)10(16)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPGKSDBZFNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618752 | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179552-73-9 | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179552-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179552739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of the Quinazoline Core
The introduction of a chlorine atom at position 7 is achieved via reaction with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) . This step converts the 7-fluoro group to 7-chloro, yielding 4-chloro-7-fluoro-6-nitroquinazoline (IV) . Critical parameters include:
Nucleophilic Aromatic Substitution
The 4-chloro group in IV is displaced by 3-chloro-4-fluoroaniline under mild conditions. Key observations include:
Limitations of Traditional Methods
-
Low scalability due to variable yields in batch enlargement.
-
Toxic reagents such as N,N-dimethylaniline complicating industrial safety protocols.
One-Pot Reaction Methodology
To address inefficiencies, a streamlined one-pot synthesis was developed, combining chlorination and substitution steps without intermediate isolation.
Integrated Reaction Sequence
-
Chlorination with SOCl₂ :
-
In Situ Substitution :
Advantages of the One-Pot Approach
-
Reduced solvent use : Elimination of intermediate purification minimizes solvent waste.
-
Higher purity : Co-distillation with toluene ensures minimal residual SOCl₂, enhancing product stability.
-
Scalability : Demonstrated for batches up to 150 g with consistent yields of 85–89%.
Reaction Optimization and Critical Parameters
Solvent Systems
Temperature Control
Catalytic Additives
-
DMF : Accelerates chlorination via intermediate Vilsmeier-Haack complex formation.
-
Potassium tert-butoxide : Enhances nucleophilicity of 3-chloro-4-fluoroaniline in solvent-free conditions.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity achieved via recrystallization from ethanol/water.
-
TLC monitoring : Rf = 0.45 (hexane:ethyl acetate, 3:1) ensures reaction completion.
Comparative Analysis of Synthesis Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer therapy, especially for tumors that overexpress this receptor. Studies have shown that compounds like this compound can effectively inhibit EGFR activity, leading to reduced tumor growth and proliferation in various cancer models .
1.2 Structure-Activity Relationship Studies
Research has also focused on understanding the structure-activity relationship (SAR) of quinazoline derivatives, including this compound. Modifications to the quinazoline core can significantly affect biological activity and selectivity for different kinases. For instance, substituents at specific positions on the aromatic rings can enhance potency against EGFR while minimizing off-target effects .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound has been explored through various methodologies, including one-pot reactions that streamline the production process. These synthetic routes often involve sequential reactions that yield high-purity products suitable for biological testing .
2.2 Derivative Exploration
Researchers have synthesized numerous derivatives of this compound to explore their pharmacological profiles. Variations such as changing halogen substitutions or introducing functional groups have been shown to modulate activity and selectivity against different cancer cell lines .
Pharmacological Insights
3.1 In Vitro and In Vivo Studies
Extensive in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines, including those resistant to conventional therapies. In vivo studies further support its potential as a therapeutic agent, showing promising results in animal models of cancer .
3.2 Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any new therapeutic agent. Preliminary studies indicate that while this compound exhibits significant anticancer activity, it also requires careful evaluation for potential side effects and long-term safety in clinical settings .
Mechanism of Action
The mechanism of action of 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Functional Group Variations
The table below compares 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine with structurally related quinazoline derivatives:
Physicochemical Properties
- Solubility : Morpholine-containing derivatives (e.g., 1502829-45-9) exhibit higher aqueous solubility compared to nitro-substituted analogs due to polar morpholine groups .
- Thermal Stability : The nitro-substituted compound (179552-73-9) has a higher melting point (~242–244°C) than methoxy-substituted analogs (~200°C) .
Key Research Findings
Synthetic Efficiency : The target compound’s two-step synthesis achieves >90% yield in the reduction step, making it a scalable intermediate .
Bioactivity Modulation : Reduction of the nitro group to an amine significantly enhances anti-inflammatory activity, as seen in LPS-induced cytokine inhibition .
Imaging Applications: Radiofluorinated quinazolines like [¹⁸F]F-IRS demonstrate high specificity for mutant EGFR, enabling non-invasive cancer detection .
Biological Activity
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS No. 179552-73-9) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits properties that may be beneficial in the treatment of various cancers, primarily through its interaction with specific molecular targets.
- Molecular Formula : C₁₄H₇Cl₂FN₄O₂
- Molecular Weight : 353.14 g/mol
- CAS Number : 179552-73-9
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Quinazolines, including this compound, are known to act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.
Biological Activity and Efficacy
Research indicates that this compound has shown promising results in inhibiting cancer cell lines. The following table summarizes some key findings related to its biological activity:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A431 | 0.02 | EGFR Inhibition | |
| H1975 | 0.05 | EGFR Mutant Inhibition | |
| MCF-7 | 0.08 | Cytotoxicity | |
| HepG2 | 0.01 | Apoptosis Induction |
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A431 and MCF-7, with IC50 values indicating strong inhibitory effects on cell growth and proliferation.
- Structural Activity Relationship (SAR) : The SAR studies reveal that the presence of electron-withdrawing groups such as chloro and nitro at specific positions enhances the binding affinity to the EGFR, leading to improved anticancer activity. The introduction of these groups was found to significantly increase potency compared to unsubstituted analogs .
- Molecular Docking Studies : Computational studies have shown that this compound effectively docks into the active site of EGFR, forming critical interactions that stabilize the binding and enhance inhibitory effects .
Toxicity and Safety Profile
While the compound shows potential therapeutic benefits, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may cause mild irritation; however, further studies are needed to evaluate long-term effects and safety in vivo.
Q & A
Q. What are the key synthetic pathways for 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinazoline core. A reported pathway starts with halogenation at position 7, followed by nitration at position 5. The amine group at position 4 is introduced via nucleophilic aromatic substitution using 3-chloro-4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Intermediates are characterized using H/C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.23–6.80 ppm for quinoline derivatives) and HRMS for molecular weight validation (e.g., [M+H] calcd: 423.1270) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity criteria) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) followed by LC-MS to monitor nitro group reduction or hydrolysis byproducts . Storage recommendations include desiccated, light-protected containers at –20°C to prevent morpholine side-chain degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize byproducts?
- Methodological Answer : Apply a fractional factorial design to screen critical variables: temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst (e.g., Pd(OAc)₂). Response surface methodology (RSM) can model interactions, prioritizing factors like solvent choice (DMF increases nucleophilicity by 20% vs. THF) and reaction time (optimum 12–16 hours). Contradictory data in yield (e.g., 61.5% vs. 67.8% in similar compounds) may arise from competing side reactions; DoE identifies robust conditions .
Q. What computational strategies predict the compound’s binding affinity to tyrosine kinase receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) with EGFR kinase domain (PDB: 1M17) to map interactions. The nitro group at position 6 enhances electron-withdrawing effects, stabilizing hydrogen bonds with Met793 (ΔG ≈ –9.2 kcal/mol). Density Functional Theory (DFT) calculates charge distribution, revealing chloro-fluorophenyl moiety’s role in hydrophobic pocket penetration . Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (e.g., KD ≤ 50 nM) .
Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Conduct comparative dose-response assays (0.1–100 µM) in multiple lines (e.g., A549 vs. HEK293). Use RNA-seq to identify differential expression of drug efflux pumps (e.g., ABCG2) or metabolic enzymes (CYP3A4). For example, higher IC50 in HEK293 (12 µM vs. 5 µM in A549) may correlate with upregulated efflux transporters. Mitigate discrepancies via co-administration with inhibitors (e.g., Ko143 for ABCG2) .
Q. What methodologies assess the nitro group’s impact on photostability and reactive oxygen species (ROS) generation?
- Methodological Answer : Expose the compound to UV-Vis light (λ = 365 nm) and monitor nitro-to-nitrite conversion via FTIR (peak shift from 1520 cm to 1380 cm). ROS generation is quantified using DCFH-DA fluorescence in MCF-7 cells, with H2O2 as a positive control. The 6-nitro group increases ROS by 3-fold compared to non-nitrated analogs, necessitating dark-handling protocols .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 90–100°C | ↑ Yield by 15% | |
| Solvent | DMF | ↑ Reactivity | |
| Catalyst | Pd(OAc)₂ (5 mol%) | ↓ Byproducts |
Q. Table 2. Computational vs. Experimental Binding Data
| Metric | Docking Prediction | Experimental SPR |
|---|---|---|
| ΔG (kcal/mol) | –9.2 | –8.7 |
| KD (nM) | 42 | 48 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
